molecular formula C16H10N4S6 B12749558 1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate CAS No. 80886-98-2

1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate

Cat. No.: B12749558
CAS No.: 80886-98-2
M. Wt: 450.7 g/mol
InChI Key: MKEDWEIDLCVJCX-UHFFFAOYSA-N
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Description

The compound N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE (SEO1W04YNG) is a chemical entity with a molecular formula of C16H10N4S6 and a molecular weight of 450.667 . This compound is achiral and does not exhibit optical activity . It is known for its unique structure, which includes benzothiazole moieties, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE typically involves the reaction of benzothiazole derivatives with thioperoxydicarbonic diamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process. The industrial methods focus on cost-effectiveness, environmental sustainability, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzothiazole moieties can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have diverse applications in different fields of chemistry and industry .

Scientific Research Applications

N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole moieties play a crucial role in its activity, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

What sets N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE apart from similar compounds is its unique thioperoxydicarbonic diamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

80886-98-2

Molecular Formula

C16H10N4S6

Molecular Weight

450.7 g/mol

IUPAC Name

1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate

InChI

InChI=1S/C16H10N4S6/c21-15(19-13-17-9-5-1-3-7-11(9)23-13)25-26-16(22)20-14-18-10-6-2-4-8-12(10)24-14/h1-8H,(H,17,19,21)(H,18,20,22)

InChI Key

MKEDWEIDLCVJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)SSC(=S)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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